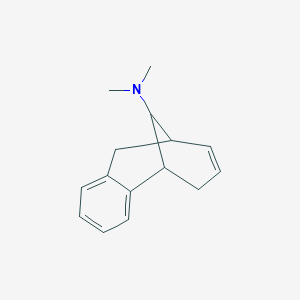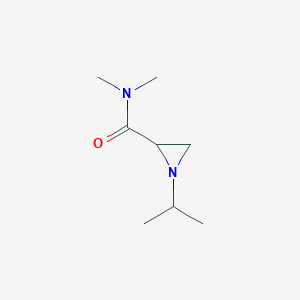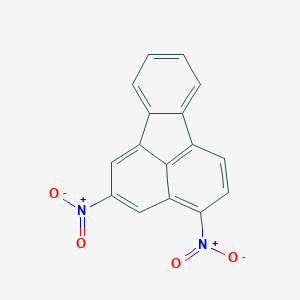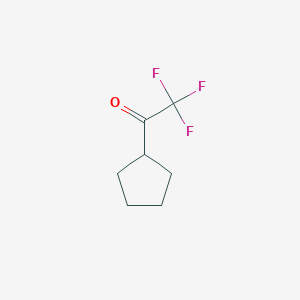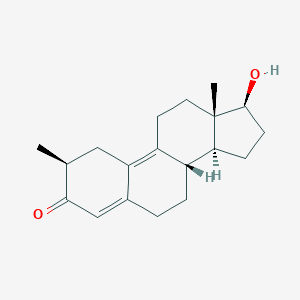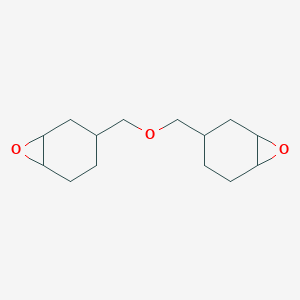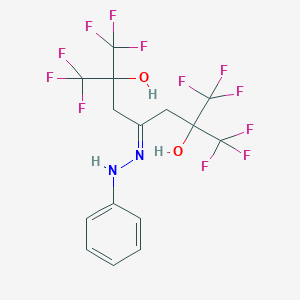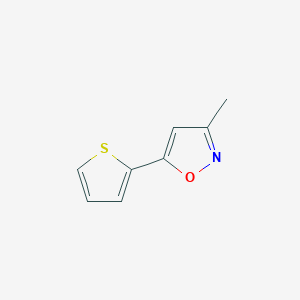
Prothrombin (18-23)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prothrombin (18-23) is a peptide that is derived from prothrombin, a blood coagulation protein. This peptide has been the focus of significant scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. In
作用機序
More studies are needed to elucidate the mechanism of action of prothrombin (Prothrombin (Prothrombin (18-23))) and its interactions with cell membranes.
5. Synthesis optimization: Further optimization of the synthesis method for prothrombin (Prothrombin (Prothrombin (18-23))) is needed to improve its yield, solubility, and purity.
Conclusion
Prothrombin (Prothrombin (Prothrombin (18-23))) is a peptide that has potential applications in various fields, including medicine, biochemistry, and biotechnology. It exhibits antimicrobial activity, induces apoptosis in cancer cells, and promotes wound healing. Prothrombin (Prothrombin (Prothrombin (18-23))) can be synthesized using SPPS or LPPS, and it has several advantages and limitations for lab experiments. Future research directions include exploring its antimicrobial activity, cancer therapy potential, wound healing properties, mechanism of action, and synthesis optimization.
生化学的および生理学的効果
Prothrombin (Prothrombin (18-23)) has been shown to have various biochemical and physiological effects, including:
1. Antimicrobial activity: As mentioned earlier, prothrombin (Prothrombin (18-23)) exhibits antimicrobial activity against a wide range of bacteria.
2. Apoptosis induction: Prothrombin (Prothrombin (18-23)) induces apoptosis in cancer cells.
3. Wound healing: Prothrombin (Prothrombin (18-23)) promotes wound healing by stimulating the proliferation of fibroblasts and endothelial cells.
実験室実験の利点と制限
Prothrombin (Prothrombin (18-23)) has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Prothrombin (Prothrombin (18-23)) can be synthesized to high purity using SPPS or LPPS.
2. Stability: Prothrombin (Prothrombin (18-23)) is stable under a wide range of conditions, making it suitable for various lab experiments.
3. Low toxicity: Prothrombin (Prothrombin (18-23)) has low toxicity, making it safe to use in lab experiments.
Some of the limitations of prothrombin (Prothrombin (18-23)) for lab experiments include:
1. Limited solubility: Prothrombin (Prothrombin (18-23)) has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
2. Limited availability: Prothrombin (Prothrombin (18-23)) is not widely available commercially, which can make it difficult to obtain for some lab experiments.
3. Limited knowledge: The mechanism of action of prothrombin (Prothrombin (18-23)) is not fully understood, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on prothrombin (Prothrombin (18-23)), including:
1. Antimicrobial activity: Further research is needed to explore the antimicrobial activity of prothrombin (Prothrombin (18-23)) and its potential use as an antimicrobial agent.
2. Cancer therapy: More studies are needed to investigate the potential of prothrombin (Prothrombin (18-23)) as a cancer therapy.
3. Wound healing: Further research is needed to understand the mechanisms underlying the wound healing properties of prothrombin (Prothrombin (18-23)) and its potential use in wound healing applications.
4.
合成法
Prothrombin (Prothrombin (18-23)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing peptides, including prothrombin (Prothrombin (18-23)). This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are added one by one, starting from the C-terminus to the N-terminus, using protected amino acid derivatives. Once the peptide chain is complete, the peptide is cleaved from the solid support and purified.
科学的研究の応用
Prothrombin (Prothrombin (18-23)) has been used in various scientific research applications, including:
1. Antimicrobial activity: Prothrombin (Prothrombin (18-23)) has been shown to exhibit antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria.
2. Cancer therapy: Prothrombin (Prothrombin (18-23)) has been studied as a potential cancer therapy due to its ability to induce apoptosis (programmed cell death) in cancer cells.
3. Wound healing: Prothrombin (Prothrombin (18-23)) has been shown to promote wound healing by stimulating the proliferation of fibroblasts and endothelial cells.
特性
CAS番号 |
103658-53-3 |
|---|---|
製品名 |
Prothrombin (18-23) |
分子式 |
C32H47N7O15S2 |
分子量 |
833.9 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]-[(2R)-2-(methylamino)-3-sulfanyl-3-sulfanylidenepropanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1 |
InChIキー |
FSRRFCISZLQALP-NMTCSRCMSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@H](CCC(=O)O)N)C(=O)[C@H](C(=S)S)NC)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
同義語 |
Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe prothrombin (18-23) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



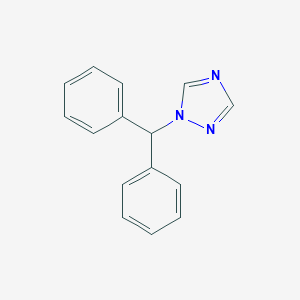
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
